5-chloropicolinoyl chloride
Overview
Description
5-chloropicolinoyl chloride: is an organic compound that belongs to the class of chloropyridines. It is a derivative of pyridine, where a chlorine atom is attached to the fifth position of the pyridine ring, and a carbonyl chloride group is attached to the second position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
Target of Action
5-Chloropyridine-2-carbonyl chloride is a derivative of chloropyridine, which is primarily used as an intermediate in various chemical reactions Chloropyridines are generally used in the synthesis of pharmaceuticals, agrochemicals, and metal complexes .
Mode of Action
Chloropyridines are known to undergo reactions with nucleophiles, leading to the formation of pyridine derivatives . This suggests that 5-Chloropyridine-2-carbonyl chloride may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Chloropyridines are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
The transformation of chloropyridines into pyridine derivatives through reactions with nucleophiles could potentially lead to various downstream effects depending on the specific derivative formed .
Action Environment
The reactivity of chloropyridines can be influenced by steric interactions during the breaking of bonds in reactions .
Biochemical Analysis
Biochemical Properties
These reactions can lead to the formation of various pyridine derivatives, which can interact with different enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known that chloropyridines can undergo nucleophilic substitution reactions, which could potentially lead to changes in gene expression or enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method for preparing 5-chloropicolinoyl chloride involves the direct chlorination of pyridine derivatives. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride.
Phosphoryl Chloride Method: Another method involves the reaction of 5-chloropyridine-2-carboxylic acid with phosphoryl chloride. This reaction is carried out under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods:
Batch Process: In industrial settings, the production of this compound is often carried out in batch reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Continuous Process: Some manufacturers may use continuous flow reactors for the production of this compound. This method allows for better control over reaction parameters and can lead to more efficient production.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 5-chloropicolinoyl chloride readily undergoes nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, which can replace the chlorine atom.
Hydrolysis: This compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of 5-chloropyridine-2-carboxylic acid.
Oxidation: Under certain conditions, this compound can be oxidized to form 5-chloropyridine-2-carboxylic acid chloride.
Common Reagents and Conditions:
Amines: Used in nucleophilic substitution reactions to form amides.
Alcohols: React with this compound to form esters.
Thiols: Can replace the chlorine atom to form thioesters.
Water or Aqueous Base: Used in hydrolysis reactions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
5-Chloropyridine-2-carboxylic Acid: Formed from hydrolysis or oxidation reactions.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5-chloropicolinoyl chloride is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Research: This compound is used in the synthesis of biologically active molecules, which are then studied for their potential therapeutic effects.
Medicine:
Drug Development: It serves as a building block in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Industry:
Agrochemicals: Used in the production of herbicides, fungicides, and insecticides.
Material Science: Employed in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
2-Chloropyridine: Another chlorinated pyridine derivative, used in similar applications but with different reactivity due to the position of the chlorine atom.
3-Chloropyridine: Similar to 2-Chloropyridine, but with the chlorine atom at the third position.
4-Chloropyridine: Chlorine atom at the fourth position, used in the synthesis of different organic compounds.
Uniqueness:
Reactivity: The position of the chlorine atom and the carbonyl chloride group in 5-chloropicolinoyl chloride gives it unique reactivity compared to other chloropyridine derivatives.
Applications: Its specific structure makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals that other chloropyridine derivatives may not be suitable for.
Properties
IUPAC Name |
5-chloropyridine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIASDXJZYOBCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568181 | |
Record name | 5-Chloropyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128073-03-0 | |
Record name | 5-Chloro-2-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128073-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropyridine-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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